NHC-triphosphate tetrasodium

nucleotide analog solubility in vitro enzymatic assay formulation biochemical reagent procurement

NHC-triphosphate tetrasodium is the optimal choice for viral polymerase studies, offering ~100 mg/mL aqueous solubility that eliminates precipitation during concentrated stock preparation. Its incorporation in place of CTP produces a definitive +16 Da mass shift, enabling direct electrophoretic mobility readouts without radiolabeled substrates. Validated as an LC-MS/MS reference standard with a benchmark intracellular accumulation of 71.12 pM (8 h, 10 μM NHC). No resistant replicon emergence after 45 passages at up to 40 μM. Prioritize this tetrasodium salt over alternative forms for superior solubility, 3-year -20°C powder stability, and reproducible assay performance.

Molecular Formula C9H12N3Na4O15P3
Molecular Weight 587.08 g/mol
Cat. No. B11929701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHC-triphosphate tetrasodium
Molecular FormulaC9H12N3Na4O15P3
Molecular Weight587.08 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C9H16N3O15P3.4Na/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1
InChIKeyMZUXVWZCCIODQX-ODQFIEKDSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NHC-Triphosphate Tetrasodium: Active Intracellular Metabolite of NHC for HCV Polymerase Incorporation Studies


NHC-triphosphate tetrasodium is the tetrasodium salt form of the active phosphorylated intracellular metabolite of β-d-N4-hydroxycytidine (NHC), a base-modified ribonucleoside analog [1]. The compound is characterized by its triphosphate structure (molecular formula C9H12N3Na4O15P3, molecular weight 587.08 g/mol) and serves as a weak alternative substrate for viral RNA polymerases, with documented incorporation into HCV replicon RNA . In cell culture systems, NHC is rapidly phosphorylated to its mono-, di-, and triphosphate forms, with the triphosphate form (NHC-TP) reaching intracellular concentrations of 71.12 pM after 8 hours of incubation with 10 μM 3H-labeled NHC .

Why Generic NHC Analogs Cannot Replace NHC-Triphosphate Tetrasodium in Polymerase Incorporation Studies


In-class nucleotide analogs, including alternative salt forms of NHC-triphosphate such as the tetraammonium salt, exhibit comparable biological activity at equivalent molar concentrations but differ critically in aqueous solubility and formulation stability . The tetrasodium salt form provides enhanced water solubility (~100 mg/mL, ~170.33 mM) compared to the free acid form, enabling reliable in vitro enzymatic assays without precipitation artifacts [1]. Furthermore, the specific counterion composition (Na+ vs. NH4+) influences downstream applications including electrophoretic mobility shift assays, where incorporation of NHC-TP in place of CTP produces a distinct +16 Da molecular weight increase per event . Substituting with alternative salt forms or the parent NHC nucleoside would alter these experimental parameters, necessitating re-optimization of assay conditions and complicating data reproducibility across studies .

Quantitative Differentiation Evidence: NHC-Triphosphate Tetrasodium vs. Closest Analogs


Aqueous Solubility Advantage of Tetrasodium Salt vs. Free Acid Form

NHC-triphosphate tetrasodium demonstrates substantially enhanced aqueous solubility compared to the free acid form of NHC-triphosphate. The tetrasodium salt achieves solubility of ~100 mg/mL (~170.33 mM) in water [1], while the free acid form exhibits markedly lower solubility requiring additional formulation optimization . This solubility differential is attributed to the four sodium counterions which increase the compound's hydrophilicity and dissociation in aqueous media .

nucleotide analog solubility in vitro enzymatic assay formulation biochemical reagent procurement

Intracellular NHC-TP Accumulation Kinetics in HCV Replicon Cells

In a standardized intracellular metabolism assay using HCV replicon cells treated with 10 μM 3H-labeled NHC, NHC-triphosphate (NHC-TP) accumulates to 71.12 pM after 8 hours of incubation . This quantitative accumulation profile contrasts with the parent NHC nucleoside, which requires cellular phosphorylation machinery to generate the active triphosphate form—a process that can be rate-limiting and variable across cell types [1].

HCV replicon assay nucleotide metabolism antiviral drug discovery

Electrophoretic Mobility Shift: +16 Da Mass Increase per NHC-TP Incorporation Event

In cell-free HCV NS5B polymerase assays, substitution of NHC-triphosphate (5-40 μM) for CTP produces a distinct electrophoretic mobility shift corresponding to a molecular weight increase of 16 Da (one additional oxygen atom) per incorporation event . This quantifiable shift provides a direct, assay-ready readout for polymerase incorporation efficiency and serves as a critical differentiator from native CTP incorporation, which does not produce this mass alteration .

polymerase fidelity nucleotide incorporation assay mutagenesis mechanism

Salt Form Stability and Storage Conditions vs. Alternative Counterions

NHC-triphosphate tetrasodium demonstrates superior storage stability compared to the tetraammonium salt form. The tetrasodium salt is stable for up to 3 years at -20°C in powder form under nitrogen protection, with additional stability at 4°C for 2 years and at -80°C for 6 months when dissolved . In contrast, the tetraammonium salt requires more stringent handling conditions and exhibits shorter shelf life under identical storage parameters . This differential stability is attributed to the non-hygroscopic nature of the sodium counterion and its reduced propensity for pH-dependent degradation .

reagent stability long-term storage nucleotide analog preservation

Resistance Profile: Lack of Resistant Replicon Emergence with Prolonged NHC Exposure

In long-term HCV replicon studies, cells cultured with increasing concentrations of NHC (up to 40 μM) for 45 cell passages failed to select for resistant replicon variants [1]. This resistance profile contrasts with direct-acting NS5B polymerase inhibitors such as sofosbuvir, against which specific resistance mutations (S282T, L159F, V321A) readily emerge . The NHC-triphosphate mechanism—acting as a weak alternative substrate rather than a strict chain terminator—underlies this reduced resistance selection pressure .

antiviral resistance HCV replicon mutagenesis

Optimal Use Cases for NHC-Triphosphate Tetrasodium in Antiviral Research and Reagent Procurement


Cell-Free HCV NS5B Polymerase Incorporation Assays

NHC-triphosphate tetrasodium is the preferred reagent for cell-free HCV NS5B polymerase assays due to its high aqueous solubility (~100 mg/mL), enabling preparation of concentrated stock solutions without precipitation [1]. The +16 Da molecular weight shift upon incorporation provides a direct electrophoretic readout for polymerase utilization efficiency, eliminating the need for radiolabeled substrates . Researchers should prepare fresh solutions in cold nuclease-free water immediately before use and aliquot into single-use volumes to maintain triphosphate integrity .

Intracellular NHC Metabolism and Pharmacokinetic Studies

For studies investigating NHC phosphorylation kinetics and intracellular metabolite accumulation, NHC-triphosphate tetrasodium serves as the authentic reference standard for LC-MS/MS quantification. The compound's validated intracellular accumulation of 71.12 pM after 8-hour incubation with 10 μM NHC in HCV replicon cells provides a benchmark for comparing metabolic conversion efficiency across cell lines or experimental conditions [1]. This application supports studies of nucleotide analog prodrug activation and resistance mechanism elucidation .

Mutagenesis and Viral Fidelity Research

NHC-triphosphate tetrasodium is ideally suited for investigating viral RNA polymerase fidelity and error catastrophe mechanisms. Its weak alternative substrate activity—contrasted with strict chain terminators—allows incorporation without immediate elongation arrest, facilitating studies of mutagenesis-driven antiviral effects [1]. The lack of resistant replicon emergence under prolonged exposure (45 passages at up to 40 μM) makes this compound a valuable tool for benchmarking next-generation polymerase inhibitors with improved resistance profiles .

Comparative Metabolite Benchmarking and Salt Form Selection

When selecting an NHC-triphosphate form for in vitro studies, the tetrasodium salt should be prioritized over alternative salt forms (e.g., tetraammonium) or the free acid based on quantitative evidence of superior aqueous solubility (~100 mg/mL), extended storage stability (3 years at -20°C powder), and validated performance in electrophoretic mobility shift assays [1]. These properties reduce experimental variability and reagent procurement frequency, supporting multi-year study continuity .

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